molecular formula C23H19Cl2N3O4S B14928011 3-[(2,3-Dichlorophenoxy)methyl]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-4-methoxybenzamide

3-[(2,3-Dichlorophenoxy)methyl]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-4-methoxybenzamide

Cat. No.: B14928011
M. Wt: 504.4 g/mol
InChI Key: RXJBLGUCPXRFCG-UHFFFAOYSA-N
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Description

3-[(2,3-Dichlorophenoxy)methyl]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-4-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes dichlorophenoxy, thienopyrimidinyl, and methoxybenzamide moieties.

Preparation Methods

The synthesis of 3-[(2,3-Dichlorophenoxy)methyl]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-4-methoxybenzamide involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of 2,3-dichlorophenol, which is then reacted with formaldehyde to form 2,3-dichlorophenoxy methanol. This intermediate is further reacted with 2,6-dimethyl-4-oxothieno[2,3-D]pyrimidine to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-[(2,3-Dichlorophenoxy)methyl]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

3-[(2,3-Dichlorophenoxy)methyl]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,3-Dichlorophenoxy)methyl]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

3-[(2,3-Dichlorophenoxy)methyl]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-4-methoxybenzamide can be compared with similar compounds such as:

    2,3-Dichlorophenoxyacetic acid: A herbicide with a similar dichlorophenoxy group.

    Thienopyrimidine derivatives: Compounds with similar thienopyrimidine moieties, used in various pharmaceutical applications.

    Methoxybenzamide derivatives: Compounds with methoxybenzamide groups, known for their biological activities.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H19Cl2N3O4S

Molecular Weight

504.4 g/mol

IUPAC Name

3-[(2,3-dichlorophenoxy)methyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-4-methoxybenzamide

InChI

InChI=1S/C23H19Cl2N3O4S/c1-12-9-16-22(33-12)26-13(2)28(23(16)30)27-21(29)14-7-8-18(31-3)15(10-14)11-32-19-6-4-5-17(24)20(19)25/h4-10H,11H2,1-3H3,(H,27,29)

InChI Key

RXJBLGUCPXRFCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=CC(=C(C=C3)OC)COC4=C(C(=CC=C4)Cl)Cl)C

Origin of Product

United States

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